2-Cyano-2'-methoxybenzophenone
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Overview
Description
2-Cyano-2'-methoxybenzophenone (2C2M) is a widely used organic compound in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. 2C2M is used as a reagent in organic synthesis, as a photoreactive agent in organic photochemistry, and as a catalyst in biochemistry. It is also used as a photoreactive dye in various applications, including fluorescence microscopy, spectroscopy, and imaging.
Scientific Research Applications
Environmental Monitoring and Detection Techniques
- Detection in Water Samples : 2-Cyano-2'-methoxybenzophenone, as a derivative of benzophenone, is analyzed in environmental water samples. A procedure involving solid-phase extraction and liquid chromatography-tandem mass spectrometry is used to determine its presence, demonstrating its significance in monitoring environmental pollution (Negreira et al., 2009).
Photochemical Studies and Synthetic Applications
Photochemistry and Synthetic Utility : The compound's derivatives are studied in photochemistry, indicating its potential in synthetic organic chemistry. For instance, irradiation of certain derivatives leads to the formation of products like indanone, showcasing the compound's utility in creating new chemical entities (Plíštil et al., 2006).
Ketyl Radical Formation in Reactions : The formation of ketyl radicals in reactions involving this compound derivatives is studied, contributing to the understanding of electron-transfer mechanisms in organic chemistry (Ōkubo, 1977).
Analytical and Extraction Methodologies
- Microextraction Techniques for UV Filters : The compound's utility in developing extraction methodologies, such as ionic liquid-based microextraction, is explored. This is particularly significant for isolating UV filters from water samples, demonstrating its role in analytical chemistry (Vidal et al., 2010).
Cyclization Reactions and Synthetic Pathways
- Intramolecular Cyclization for Synthesis : The compound's derivatives are utilized in cyclization reactions, leading to the synthesis of complex structures like 9-acridones. This showcases its application in creating diverse chemical compounds (Adams et al., 1976).
Utility in Biological and Toxicological Studies
- Study of Biological Effects : Although not directly involving this compound, research on related benzophenone derivatives sheds light on their potential biological and toxicological impacts. This includes studies on gene expression in response to exposure, relevant in toxicology and pharmacology (Nakamura et al., 2018).
Magnetic Field Effects in Chemical Reactions
- Magnetic Field Effects on Chemical Reactions : Investigations into the effects of magnetic fields on chemical reactions involving benzophenone derivatives, including this compound, contribute to the understanding of reaction dynamics under different physical conditions (Wakasa et al., 1998).
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxybenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-9-5-4-8-13(14)15(17)12-7-3-2-6-11(12)10-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULQQUFGRXSMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616406 |
Source
|
Record name | 2-(2-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
746652-00-6 |
Source
|
Record name | 2-(2-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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